EphA2 agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

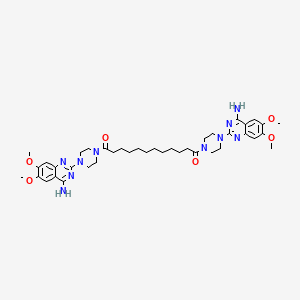

Formule moléculaire |

C40H56N10O6 |

|---|---|

Poids moléculaire |

772.9 g/mol |

Nom IUPAC |

1,12-bis[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]dodecane-1,12-dione |

InChI |

InChI=1S/C40H56N10O6/c1-53-31-23-27-29(25-33(31)55-3)43-39(45-37(27)41)49-19-15-47(16-20-49)35(51)13-11-9-7-5-6-8-10-12-14-36(52)48-17-21-50(22-18-48)40-44-30-26-34(56-4)32(54-2)24-28(30)38(42)46-40/h23-26H,5-22H2,1-4H3,(H2,41,43,45)(H2,42,44,46) |

Clé InChI |

AXGMLJIZBIZLQP-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C5=NC6=CC(=C(C=C6C(=N5)N)OC)OC)N)OC |

Origine du produit |

United States |

Foundational & Exploratory

In Vitro Characterization of EphA2 Agonist 2: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of EphA2 agonist 2, a novel agent targeting the EphA2 receptor, which is overexpressed in a variety of cancers and is associated with poor prognosis.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of EphA2-targeting therapeutics. For the purpose of this guide, "this compound" will refer to the well-characterized dimeric peptide agonist 135H12, as a representative example of a potent EphA2 agonist for which detailed in vitro data is available.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (135H12) and related compounds, providing a comparative overview of their binding affinity and cellular activity.

Table 1: In Vitro Binding Affinity of EphA2 Agonists

| Compound | Method | Target | Affinity (Kd) | IC50 | Reference |

| 135H11 (monomer) | Isothermal Titration Calorimetry (ITC) | EphA2-LBD | Nanomolar range | - | [1] |

| Targefrin | Isothermal Titration Calorimetry (ITC) | EphA2-LBD | 21 nM | - | [3] |

| Targefrin | DELFIA Displacement Assay | EphA2-LBD | - | 10.8 nM | [3] |

| YSA Peptide | In vitro displacement assay | EphA2-LBD | Micromolar range | - | [1] |

| 123B9 Peptide | In vitro displacement assay | EphA2-LBD | Micromolar range | - | [1] |

Table 2: Cellular Activity of EphA2 Agonists in Pancreatic Cancer Cell Lines (e.g., BxPC3)

| Compound | Assay | Effect | Potency | Reference |

| 135H12 (dimer) | Western Blot | EphA2 Receptor Degradation | Low nanomolar concentrations | [1] |

| 135H12 (dimer) | Western Blot | Dephosphorylation of pEphA2 S897 | Low nanomolar concentrations | [1] |

| 135H11 (monomer) | Cell Invasion Assay | Inhibition of cell invasion | Effective at 2.5 µM | [1] |

| 135H12 (dimer) | Cell Invasion Assay | Inhibition of cell invasion | Effective at 2.5 µM | [1] |

| 135H11 (monomer) | Cell Migration Assay | Inhibition of cell migration | Less potent than dimer | [1] |

| 135H12 (dimer) | Cell Migration Assay | Inhibition of cell migration | More potent than monomer | [1] |

| Targefrin (dimer) | Western Blot | EphA2 Receptor Internalization and Degradation | Effective at nanomolar concentrations | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC)

This method is used to determine the binding affinity (Kd) of the agonist to the EphA2 ligand-binding domain (LBD).

-

Materials: Purified EphA2-LBD, EphA2 agonist, ITC instrument.

-

Procedure:

-

Prepare a solution of EphA2-LBD in the calorimeter cell.

-

Prepare a solution of the EphA2 agonist in the injection syringe at a concentration 10-20 times that of the protein.

-

Perform a series of injections of the agonist into the protein solution while monitoring the heat change.

-

The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

DELFIA Displacement Assay

This is a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the agonist.[3]

-

Materials: 96-well plates, purified EphA2 protein, biotinylated tracer peptide, streptavidin-coated plates, DELFIA enhancement solution, specific antibody.

-

Procedure:

-

Coat the streptavidin plates with the biotinylated tracer peptide.

-

Add a fixed concentration of EphA2 protein and varying concentrations of the test agonist.

-

Incubate to allow for competitive binding.

-

Wash the plates to remove unbound components.

-

Add a specific antibody that recognizes the bound EphA2.

-

Add a secondary antibody conjugated to a fluorescent probe.

-

Add DELFIA enhancement solution and measure the time-resolved fluorescence.

-

The IC50 value is calculated from the resulting dose-response curve.[3]

-

Western Blot Analysis for EphA2 Activation and Degradation

This technique is used to assess the effect of the agonist on EphA2 receptor phosphorylation, total EphA2 levels, and downstream signaling components.

-

Materials: Pancreatic cancer cells (e.g., BxPC3), EphA2 agonist, lysis buffer, primary antibodies (anti-EphA2, anti-phospho-EphA2, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.

-

Procedure:

-

Culture BxPC3 cells and treat them with varying concentrations of the EphA2 agonist for a specified time (e.g., 3 hours).[1]

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.[3]

-

Cell Migration and Invasion Assays

These assays evaluate the functional effect of the EphA2 agonist on cancer cell motility.[1]

-

Materials: Pancreatic cancer cells (e.g., BxPC3), 96-well plates, IncuCyte S3 live-cell analysis system (or similar), Matrigel (for invasion assay).

-

Procedure (Scratch Wound Assay):

-

Plate BxPC3 cells in a 96-well plate and grow to confluence.

-

Create a "scratch" or cell-free gap in the monolayer.

-

Treat the cells with the EphA2 agonist.

-

Image the scratch at regular intervals (e.g., every 6 hours) for up to 36 hours for migration and up to 6 days for invasion using the IncuCyte system.[1]

-

Analyze the images to quantify the rate of cell migration into the scratch.

-

-

Procedure (Invasion Assay):

-

The procedure is similar to the migration assay, with the addition of a layer of Matrigel to the plate before seeding the cells. This requires the cells to degrade the matrix to migrate, mimicking invasion.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in vitro characterization of this compound.

Caption: Agonist-induced EphA2 signaling pathway.

Caption: Western blot experimental workflow.

Caption: Cell migration (scratch) assay workflow.

References

Preclinical Evaluation of EphA2 Agonists: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of EphA2 (Ephrin type-A receptor 2) agonists, with a specific focus on a representative compound, "EphA2 agonist 2," where data is available. EphA2 is a receptor tyrosine kinase that is overexpressed in a variety of cancers, making it a compelling target for therapeutic intervention. Agonists of EphA2 aim to mimic the natural binding of its ligands, the ephrins, to induce receptor activation, internalization, and degradation, thereby inhibiting tumor growth and metastasis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in the preclinical assessment of novel cancer therapeutics.

It is important to note that publicly available data for a single, specific entity uniformly identified as "this compound" is limited. Therefore, this guide synthesizes available preclinical data from various EphA2 agonists to provide a comprehensive overview of the evaluation process. Data for specific, named agonists are clearly attributed.

Data Presentation

The following tables summarize the available quantitative data for several EphA2 agonists from preclinical studies.

Table 1: In Vitro Efficacy of EphA2 Agonists

| Compound Name | Assay | Cell Line | IC50 | Reference |

| This compound (Lead compound) | Antiproliferation | U251 (EphA2 overexpressed) | 2.1 ± 1.05 µM | [4] |

| This compound (Lead compound) | Antiproliferation | U251 (wild type) | 5.2 ± 2.56 µM | [4] |

| YSA Peptide | Binding Affinity | - | Low micromolar | [1] |

| 135H11 | Binding Affinity (Kd) | EphA2-LBD | 150 nM | [5] |

| 135G3 | Binding Affinity (Kd) | EphA2-LBD | 757 nM | [6] |

| BCY18469 | Binding Affinity (human EphA2) | - | 1.9 nM | [7] |

| BCY18469 | Binding Affinity (mouse EphA2) | - | 3.8 nM | [7] |

Table 2: Pharmacokinetic Parameters of EphA2 Agonists in Rodents

| Compound Name | Dosing Route | Dose | Time Point | Mean Plasma Concentration | Half-life (t1/2) | Reference |

| 123B9 | Intravenous | 30 mg/kg | 2 hr | 569 ± 86 ng/ml | Not Reported | [1] |

| Bicycle TICAs | Not Specified | Not Specified | - | - | 0.4 - 4.0 h | [8] |

| ALW-II-41-27 | Oral | Not Specified | - | 333.7 nM/L (plasma exposure) | 0.83 h | [9] |

Table 3: In Vivo Efficacy of EphA2 Agonists

| Compound Name | Tumor Model | Efficacy Metric | Result | Reference |

| EphA2/Fc Soluble Receptor | ASPC-1 Xenograft | Tumor Growth Inhibition | ~50% vs. control | [10] |

| IgG25 (agonistic antibody) | MiaPaCa2 Orthotopic | Antitumor & Antimetastatic | Strong efficacy | [11] |

| ALW-II-41-27 | NSCLC Xenograft | Tumor Regression | Induced tumor regression | [12] |

| [177Lu]Lu-BCY18469 | HT1080 Xenograft | Tumor Uptake (%ID/g) | 19.5 ± 3.5 at 1 hr p.i. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments in the evaluation of EphA2 agonists.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic or cytostatic effect of the EphA2 agonist on cancer cell lines.

Methodology (Example: MTT Assay):

-

Cell Culture: Cancer cell lines with varying levels of EphA2 expression (e.g., U251, PC3, BxPC3) are cultured in appropriate media and conditions.[4][6]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The EphA2 agonist is serially diluted and added to the wells. Control wells receive vehicle only.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the EphA2 agonist in a living organism.

Methodology (Example: Subcutaneous Xenograft):

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., ASPC-1, MiaPaCa2) is injected subcutaneously into the flank of the mice.[10][11]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The EphA2 agonist is administered via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule.[10] The control group receives a vehicle.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight and general health of the animals are also recorded. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., immunohistochemistry).[11]

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of tumor growth inhibition.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the EphA2 agonist.

Methodology:

-

Animal Model: Typically, rodents such as mice or rats are used.[1][8]

-

Drug Administration: The EphA2 agonist is administered via a specific route (e.g., intravenous bolus or oral gavage).[1]

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of the EphA2 agonist in the plasma is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).

-

Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using specialized software (e.g., Phoenix WinNonlin).[8]

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway upon activation of EphA2 by an agonist.

Caption: EphA2 agonist-induced signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an EphA2 agonist.

Caption: Preclinical evaluation workflow for EphA2 agonists.

References

- 1. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are EphA2 modulators and how do they work? [synapse.patsnap.com]

- 3. Structure-Activity Relationship Analysis of Peptides Targeting the EphA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US11739121B2 - EPHA2 agonists and uses thereof - Google Patents [patents.google.com]

- 6. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and preclinical characterization of a novel radiotheranostic EphA2-targeting bicyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. tandfonline.com [tandfonline.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Anti-EphA2 Antibodies with Distinct In Vitro Properties Have Equal In Vivo Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC [jci.org]

In-Depth Technical Guide: EphA2 Agonist Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family, is a critical regulator of diverse physiological processes.[1] Its dysregulation, particularly its overexpression in a ligand-independent signaling state, is strongly associated with the progression of numerous cancers, including melanoma, breast, lung, prostate, and pancreatic cancer.[2] This has positioned EphA2 as a compelling target for therapeutic intervention. Agonists targeting the EphA2 receptor aim to restore its canonical, tumor-suppressive signaling pathway.

This technical guide provides a comprehensive overview of the binding affinity and selectivity of EphA2 agonists. While the specific designation "EphA2 agonist 2" does not correspond to a universally recognized compound in the public domain, this document will delve into the binding characteristics of several well-characterized peptidic and small-molecule EphA2 agonists, offering a robust framework for understanding the principles of EphA2-targeted drug development.

Data Presentation: Binding Affinity and Selectivity of EphA2 Agonists

The following tables summarize the quantitative data for various EphA2 agonists, providing a comparative view of their binding affinities and, where available, their selectivity for EphA2 over other Eph receptors.

Table 1: Binding Affinity of Peptidic EphA2 Agonists

| Agonist | Method | Dissociation Constant (Kd) | IC50 | Reference |

| 123B9 | ITC | 4.0 µM | [3] | |

| YSA | ITC | 5.3 µM | [3] | |

| 135G3 | ITC | 757 nM | [2] | |

| 135H11 | ITC | Nanomolar range | [2] | |

| Targefrin | ITC | 21.7 ± 1.2 nM | 10.8 nM (DELFIA) | [4][5] |

Table 2: Binding Affinity of Small Molecule EphA2 Agonists

| Agonist | Method | Dissociation Constant (Kd) | IC50 | Reference |

| Doxazosin Analog (Compound 24) | Docking Study | (Predicted higher affinity than Doxazosin) | [6] | |

| Doxazosin Dimer (Compound 27) | Docking Study | (Predicted higher affinity than Doxazosin) | [6] | |

| UniPR1447 | SPR | 3.4 ± 1.7 µM | Ki = 1.4 µM | [7] |

| UniPR1449 | SPR | 3.8 ± 2.4 µM | [7] |

Table 3: Selectivity of EphA2 Agonists

| Agonist | Selectivity Profile | Reference |

| 135G3 | No significant binding to EphA4. | [2] |

| Dimeric Peptides (YSA-derived) | Highly selective for EphA2; do not bind to other Eph receptors. | [8] |

| Targefrin | No appreciable binding to EphA3 and EphA4. | [4] |

| UniPR1447 | Binds to both EphA2 (Ki = 1.4 µM) and EphB2 (Ki = 2.6 µM). | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of binding affinity and selectivity. The following sections outline the principles and generalized protocols for Isothermal Titration Calorimetry (ITC) and Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat change that occurs upon the binding of two molecules in solution.[9] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[10]

Generalized Protocol for EphA2 Binding:

-

Sample Preparation:

-

Express and purify the ligand-binding domain (LBD) of EphA2.

-

Synthesize and purify the agonist of interest.

-

Thoroughly dialyze both the EphA2-LBD and the agonist into the same buffer to minimize heats of dilution.[10] A typical buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.[10]

-

Accurately determine the concentrations of both the protein and the ligand.

-

-

ITC Experiment:

-

Load the EphA2-LBD solution into the sample cell of the calorimeter (typically at a concentration of 5-50 µM).[10]

-

Load the agonist solution into the injection syringe (typically at a concentration 10-20 times that of the protein).[11]

-

Perform a series of small, sequential injections of the agonist into the sample cell while monitoring the heat released or absorbed.

-

As a control, perform an identical titration of the agonist into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the resulting heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA)

DELFIA is a time-resolved fluorescence (TRF) assay that provides high sensitivity for measuring ligand-receptor interactions.[12] It is often used as a higher-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound.

Generalized Protocol for EphA2 Competitive Binding Assay:

-

Plate Coating:

-

Coat a 96-well microtiter plate with a capture antibody specific for the tag on the recombinant EphA2 protein (e.g., anti-His tag).

-

Alternatively, directly coat the plate with the recombinant EphA2-LBD.

-

-

Assay Procedure:

-

Block the plate to prevent non-specific binding.

-

Add a constant concentration of a biotinylated EphA2 ligand (e.g., biotinylated ephrin-A1) and varying concentrations of the test agonist to the wells.

-

Add a constant concentration of Europium-labeled streptavidin.

-

Incubate to allow for competitive binding to the immobilized EphA2.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add an enhancement solution, which dissociates the Europium ions from the streptavidin and forms a new, highly fluorescent chelate.[12]

-

Measure the time-resolved fluorescence at an emission wavelength of 615 nm following excitation at 320 or 340 nm.

-

-

Data Analysis:

-

Plot the fluorescence signal against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the agonist required to inhibit 50% of the binding of the biotinylated ligand.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

EphA2 Signaling Pathways

EphA2 signaling is complex, with two distinct pathways: the canonical (ligand-dependent) and non-canonical (ligand-independent) pathways. EphA2 agonists are designed to activate the canonical pathway, which is generally tumor-suppressive.

Caption: Canonical vs. Non-Canonical EphA2 Signaling Pathways.

Experimental Workflow for ITC

The following diagram illustrates the typical workflow for determining the binding affinity of an EphA2 agonist using Isothermal Titration Calorimetry.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Experimental Workflow for DELFIA

This diagram outlines the key steps in a competitive DELFIA to determine the IC50 of an EphA2 agonist.

Caption: Workflow for DELFIA Competitive Binding Assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targefrin: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and synthesis of small molecule agonists of EphA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ligands with different dimeric configurations potently activate the EphA2 receptor and reveal its potential for biased signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. revvity.com [revvity.com]

An In-depth Technical Guide to EphA2 Agonist-Induced Receptor Internalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

EphA2, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family, has emerged as a critical player in cancer progression. In many tumors, EphA2 is overexpressed and its signaling becomes ligand-independent, promoting cell migration, invasion, and metastasis. Re-activating the ligand-dependent signaling cascade through the use of agonistic molecules can trigger the internalization and subsequent degradation of the EphA2 receptor, thereby mitigating its oncogenic effects. This technical guide provides a comprehensive overview of EphA2 agonist-induced receptor internalization, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Core Concepts: EphA2 Signaling and Agonist Action

EphA2 signaling is dichotomous. The canonical (ligand-dependent) pathway , initiated by the binding of its ephrin-A1 ligand, leads to receptor phosphorylation, clustering, and subsequent internalization and degradation, which is generally tumor-suppressive.[1][2] In contrast, the non-canonical (ligand-independent) pathway , prevalent in many cancers, promotes oncogenesis.

EphA2 agonists are designed to mimic the action of ephrin-A1, forcing the receptor into the canonical, tumor-suppressive pathway. This guide focuses on the critical downstream effect of agonist binding: receptor internalization.

Quantitative Data on EphA2 Agonist-Induced Activity

The efficacy of EphA2 agonists can be quantified by their ability to induce receptor activation (phosphorylation), internalization, and subsequent degradation. The following tables summarize key quantitative data for various EphA2 agonists.

Table 1: Potency of EphA2 Peptide Agonists in Receptor Activation

| Agonist (Dimeric Peptide) | EC50 for EphA2 Y588 Phosphorylation (nM) | EC50 for AKT Inhibition (nM) | Reference |

| Dimer (1) | 1.8 | 1.3 | [3] |

| Dimer (2) | 0.23 | 0.17 | [3] |

| Dimer (3) | 0.28 | 0.27 | [3] |

| Dimer (4) | 0.31 | 0.30 | [3] |

| ephrinA1-Fc | 3.8 | 3.2 | [3] |

Table 2: Time-Course of EphA2 Degradation Induced by ephrinA1-Fc

| Time Point | Remaining EphA2 (%) | Reference |

| 0 min | 100 | [1] |

| 15 min | ~80 | [1] |

| 30 min | ~60 | [1] |

| 60 min | ~40 | [1] |

| 120 min | ~20 | [1] |

Table 3: Internalization of EphA2 Induced by Small Molecule Agonists

| Agonist | Concentration | Treatment Time | Observation | Reference |

| Doxazosin | 50 µM | 60 min | Significant internalization in U373-A2 cells | [4] |

| Doxazosin | 50 µM | 120 min | Significant internalization in MDA-MB-231 cells | [4] |

| Compound 27 | 0.4 µM | Not specified | Internalization observed |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: Agonist-induced EphA2 canonical signaling pathway.

Caption: Experimental workflow for analyzing EphA2 internalization.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are step-by-step protocols for key experiments used to study EphA2 internalization.

Protocol 1: Immunofluorescence Staining for EphA2 Internalization

This protocol allows for the visualization of EphA2 receptor localization within the cell following agonist treatment.

Materials:

-

EphA2-expressing cancer cells (e.g., MDA-MB-231, U373-A2)

-

Glass coverslips

-

Cell culture medium

-

EphA2 agonist (e.g., 50 µM Doxazosin)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody: Rabbit anti-EphA2 antibody

-

Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Agonist Treatment: Treat the cells with the EphA2 agonist at the desired concentration and for various time points (e.g., 0, 30, 60, 120 minutes). A vehicle-treated control should be included.

-

Fixation: Wash the cells twice with ice-cold PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells twice with PBS and then block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-EphA2 antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.

-

Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Internalization is observed as a shift from membrane-localized fluorescence to punctate cytoplasmic staining.

Protocol 2: Western Blotting for EphA2 Degradation

This protocol quantifies the total amount of EphA2 protein in cells following agonist treatment to assess receptor degradation.

Materials:

-

EphA2-expressing cancer cells

-

EphA2 agonist

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-EphA2, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies: Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP

-

Tris-buffered saline with Tween 20 (TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with the EphA2 agonist as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-EphA2 and anti-β-actin antibodies (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the EphA2 band intensity to the β-actin band intensity to determine the relative amount of EphA2 degradation.

Protocol 3: Capture-ELISA for Quantifying EphA2 Internalization

This protocol provides a quantitative measure of the amount of EphA2 receptor that has been internalized from the cell surface.

Materials:

-

EphA2-expressing cancer cells

-

EphA2 agonist

-

Cell-surface biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)

-

Quenching buffer (e.g., glycine in PBS)

-

Stripping buffer (to remove surface-bound biotin)

-

Cell lysis buffer

-

Streptavidin-coated 96-well plates

-

Primary antibody: Rabbit anti-EphA2 antibody

-

HRP-conjugated secondary antibody: Anti-rabbit IgG-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Cell Surface Biotinylation: Culture cells to confluency. Wash with ice-cold PBS and incubate with a cell-impermeable biotinylation reagent to label surface proteins.

-

Quenching: Stop the biotinylation reaction by washing with quenching buffer.

-

Agonist Treatment: Incubate the cells with the EphA2 agonist at 37°C for various time points to allow for internalization. A control at 4°C (where internalization is inhibited) should be included.

-

Stripping of Surface Biotin: Remove the remaining surface-bound biotin by treating the cells with a stripping buffer.

-

Cell Lysis: Wash the cells and lyse them to release the internalized, biotinylated proteins.

-

Capture of Internalized EphA2: Add the cell lysates to streptavidin-coated plates and incubate to allow the biotinylated (internalized) EphA2 to bind.

-

Detection:

-

Wash the plates and incubate with a primary anti-EphA2 antibody.

-

Wash and then incubate with an HRP-conjugated secondary antibody.

-

Wash and add TMB substrate.

-

Stop the reaction with a stop solution.

-

-

Measurement: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of internalized EphA2.

Conclusion

The induction of EphA2 receptor internalization by specific agonists represents a promising therapeutic strategy for a variety of cancers. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to advance the study and application of EphA2-targeting therapies. Rigorous and standardized experimental approaches are paramount to accurately assessing the efficacy of novel EphA2 agonists and their potential for clinical translation.

References

- 1. EphA2 signalling following endocytosis: role of Tiam1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by EphA2 Agonists

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, represents a critical and complex target in oncology. Its role is dichotomous: ligand-dependent activation typically initiates tumor-suppressive pathways, whereas ligand-independent signaling, prevalent in many cancers, promotes malignancy. This guide focuses on the therapeutic strategy of using agonistic agents to force EphA2 into its canonical, anti-tumorigenic state. We will provide a detailed examination of the downstream signaling cascades modulated by EphA2 agonists, with a focus on a representative dimeric peptide agonist, 135H12 , and other similar compounds. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the core signaling pathways to serve as a comprehensive resource for professionals in cancer research and drug development.

Introduction: The Duality of EphA2 Signaling

EphA2's function in cancer is context-dependent, dictated by the availability of its cognate ephrin-A ligands.[1]

-

Canonical (Ligand-Dependent) Signaling : When EphA2 binds to an ephrin-A ligand on an adjacent cell, it triggers receptor clustering, autophosphorylation of tyrosine residues, and activation of its intrinsic kinase domain.[1][2] This "forward signaling" cascade is generally tumor-suppressive, leading to the inhibition of pathways like PI3K/AKT and Ras/ERK, which in turn reduces cell proliferation and migration.[3][4]

-

Non-Canonical (Ligand-Independent) Signaling : In many tumor environments, EphA2 is overexpressed while its ligands are scarce.[2][5] This unligated state promotes oncogenic signaling. A key event is the phosphorylation of EphA2 at serine 897 (S897) by kinases such as AKT, RSK, and PKA.[2][6] This non-canonical pathway is associated with enhanced cell migration, invasion, and chemoresistance.[2][5]

The therapeutic rationale for EphA2 agonists is to mimic the natural ligand, thereby reactivating the canonical tumor-suppressive pathways and forcing the degradation of the overexpressed receptor.[1][7]

General Mechanism of Action for EphA2 Agonists

EphA2 agonists, whether small molecules, peptides, or antibodies, are designed to bind to the extracellular ligand-binding domain of the receptor.[7] This engagement initiates a cascade of events mirroring the canonical activation pathway:

-

Receptor Dimerization and Clustering : The agonist induces the dimerization and subsequent clustering of EphA2 receptors on the cell surface.[7][8]

-

Kinase Activation : This clustering facilitates the trans-autophosphorylation of tyrosine residues in the juxtamembrane and kinase domains, such as Y588, activating the receptor's kinase activity.[8]

-

Downstream Signal Transduction : The activated receptor recruits effector proteins to initiate downstream signaling that suppresses oncogenic pathways.[2]

-

Receptor Internalization and Degradation : A key outcome of agonist binding is the internalization and subsequent lysosomal or proteasomal degradation of the EphA2 receptor, effectively reducing the total amount of receptor available for both canonical and non-canonical signaling.[5][7][9]

Core Downstream Signaling Pathways Affected

EphA2 agonists fundamentally shift the balance of intracellular signaling from pro-oncogenic to tumor-suppressive. The most significantly impacted pathways are detailed below.

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and migration. In many cancers, this pathway is constitutively active and contributes to ligand-independent EphA2 signaling by phosphorylating S897.[2][3] EphA2 agonists reverse this state.

-

Mechanism of Inhibition : Agonist-induced activation of EphA2 leads to the suppression of AKT activity.[5][9] Studies show that treatment with the dimeric agonist 135H12 or the natural ligand ephrinA1-Fc causes rapid dephosphorylation of AKT.[9] This inhibition is correlated with the dephosphorylation of EphA2 at the S897 site, breaking the feedback loop that sustains pro-oncogenic signaling.[7] The small molecule agonist doxazosin has also been shown to successfully inhibit AKT kinase activity in an EphA2-dependent manner.[1][5]

Attenuation of the MAPK/ERK Pathway

The Ras/MAPK/ERK pathway is critical for cell proliferation and is often hyperactivated in cancer. Ligand-independent EphA2 signaling can promote this pathway.[2]

-

Mechanism of Inhibition : Ligand-mediated activation of EphA2 has been shown to inhibit the Ras/ERK pathway.[3] Stimulation with an agonist leads to the formation of a complex involving the adaptor proteins SHC and GRB2, which can ultimately lead to the activation of ERK kinases.[10] However, in the context of cancer where this pathway is already active, the dominant effect of EphA2 agonists is often inhibitory. For instance, doxazosin treatment downregulates ERK kinase activity.[1][5] This suggests that the primary tumor-suppressive role of activated EphA2 overrides its potential to activate ERK in certain contexts.

Modulation of Rho Family GTPases

Rho GTPases, such as RhoA and Rac1, are master regulators of the actin cytoskeleton and are essential for cell motility and invasion.[11]

-

Mechanism of Modulation : EphA2 signaling has a complex relationship with Rho GTPases.

-

Rac1 : Agonist-induced EphA2 activation can stimulate Rac1 GTPase through a PI3K-dependent mechanism, which is paradoxically required for endothelial cell migration in vascular assembly.[12]

-

RhoA : In cancer cells, ligand-dependent signaling typically promotes RhoA activation, which leads to changes in cell morphology, including cell rounding and retraction, ultimately diminishing cell-cell and cell-matrix interactions and inhibiting migration.[11]

-

The net effect in cancer cells is a reduction in migratory and invasive potential.

Visualization of Signaling Pathways and Workflows

Diagram: EphA2 Agonist-Induced Signaling

Caption: Agonist binding to EphA2 restores canonical signaling, inhibiting PI3K/AKT and MAPK/ERK pathways.

Diagram: Experimental Workflow for Agonist Evaluation

Caption: Workflow for assessing EphA2 agonist efficacy from cell treatment to analysis.

Quantitative Data Summary

The efficacy of EphA2 agonists has been quantified across various studies, demonstrating potent effects at nanomolar to low micromolar concentrations.

| Agonist / Agent | Cell Line | Assay / Endpoint | Result | Reference |

| EphA2 agonist 2 | U251 (EphA2 overexpressed) | Antiproliferation (MTT) | IC50: 2.1 ± 1.05 µM | [13] |

| 135H12 (Dimer) | BxPC3 | EphA2 Degradation (WB) | Effective at 50-100 nM after 3h | [7] |

| 135H12 (Dimer) | BxPC3 | pEphA2 S897 Dephosphorylation (WB) | Effective at 50-100 nM after 3h | [7] |

| 135H12 (Dimer) | BxPC3 | EphA2 Degradation Kinetics (WB) | Total receptor diminished after 1h (1 µM) | [7] |

| 135H12 (Dimer) | PC-3 | AKT Dephosphorylation (WB) | Rapid dephosphorylation at 5 min (10 µM) | [9] |

| 135H11 (Monomer) | BxPC3 | Cell Invasion | Effective suppression (2.5 µM) | [7] |

| 135H12 (Dimer) | BxPC3 | Cell Migration | More potent than monomer (2.5 µM) | [7] |

| Doxazosin | Prostate, Breast, Glioma | Cell Migration | Suppressed migration | [1][5] |

| EphA2/Fc | Rat Aortic Ring | Microvessel Formation | 76% inhibition at 5000 ng/mL | [14] |

| EphA2 shRNA | NCI-H358 | Cell Migration | Abrogated basal & IR-enhanced migration | [15] |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on descriptions from the cited literature for studying the effects of EphA2 agonists.

Protocol: Western Blot for EphA2 and Downstream Targets

Objective: To quantify changes in the expression and phosphorylation status of EphA2, AKT, and ERK following agonist treatment.

Materials:

-

EphA2-expressing cells (e.g., BxPC3, PC-3)

-

EphA2 agonist (e.g., 135H12)

-

Serum-free cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-EphA2, anti-pEphA2 (S897), anti-AKT, anti-pAKT (S473), anti-ERK1/2, anti-pERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells to reach 70-80% confluency. The following day, replace the medium with serum-free medium and incubate for 2-4 hours to starve the cells.[7]

-

Agonist Stimulation: Treat cells with the EphA2 agonist at various concentrations (e.g., 50 nM to 1 µM) and for different time points (e.g., 5 min, 1h, 3h).[7][9] Include an untreated or vehicle-treated control.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imager. Normalize protein levels to a loading control like β-actin.[16]

Protocol: Immunoprecipitation of EphA2

Objective: To isolate EphA2 from cell lysates to analyze its phosphorylation status or binding partners.

Materials:

-

Treated cell lysates (prepared as in 7.1)

-

Anti-EphA2 antibody (for IP)

-

Protein A/G agarose beads

-

IP Lysis/Wash Buffer

Procedure:

-

Pre-clearing Lysates: Add 20 µL of Protein A/G beads to 500-1000 µg of cell lysate. Incubate with rotation for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add 2-4 µg of anti-EphA2 antibody to the pre-cleared lysate.[7] Incubate with rotation overnight at 4°C.

-

Capture: Add 30 µL of fresh Protein A/G beads and incubate for 2 hours at room temperature.

-

Washing: Pellet the beads by centrifugation. Wash the beads 3-5 times with ice-cold IP wash buffer.

-

Elution: Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Analysis: The eluted samples are now ready for analysis by Western Blot as described in protocol 7.1.

Protocol: Transwell Cell Migration Assay

Objective: To quantify the effect of an EphA2 agonist on cancer cell migration.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well companion plates

-

Serum-free and serum-containing (e.g., 5% FBS) media

-

EphA2 agonist

-

Cotton swabs, methanol, and crystal violet stain

Procedure:

-

Cell Preparation: Starve cells in serum-free medium for 24 hours prior to the assay.[12]

-

Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 5% FBS) to the lower chamber.[3]

-

Seeding: Resuspend starved cells (e.g., 100,000 cells/well) in serum-free medium containing the EphA2 agonist at the desired concentration.[12] Seed the cell suspension into the upper chamber of the transwell insert.

-

Incubation: Incubate the plate for 5-48 hours at 37°C to allow for cell migration. The incubation time is cell-line dependent.[12][15]

-

Fixation and Staining: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain with 0.5% crystal violet for 20 minutes.

-

Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated, stained cells in several random fields under a microscope.[3][12]

Conclusion and Future Directions

EphA2 agonists represent a promising therapeutic strategy by leveraging the receptor's intrinsic tumor-suppressive functions. These agents effectively induce receptor degradation and inhibit key pro-oncogenic pathways, including PI3K/AKT and MAPK/ERK, leading to a reduction in cell migration and proliferation. The quantitative data and protocols outlined in this guide provide a robust framework for the continued investigation and development of EphA2-targeting therapies. Future work should focus on optimizing agonist potency and delivery, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to select patient populations most likely to benefit from this targeted approach.

References

- 1. EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. EphA2 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligands with different dimeric configurations potently activate the EphA2 receptor and reveal its potential for biased signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Activation of the EphA2 tyrosine kinase stimulates the MAP/ERK kinase signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular and functional crosstalk between extracellular Hsp90 and ephrin A1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Frontiers | The role of EphA2 in ADAM17- and ionizing radiation-enhanced lung cancer cell migration [frontiersin.org]

- 16. researchgate.net [researchgate.net]

Investigating the Anti-Tumor Activity of EphA2 Agonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Erythropoietin-producing hepatocellular carcinoma A2 (EphA2) receptor as a therapeutic target in oncology and investigates the anti-tumor activity of a selective agonist, designated as EphA2 agonist 2. This document details the complex signaling pathways associated with EphA2, presents available quantitative data on the efficacy of this compound, and provides comprehensive experimental protocols for the preclinical evaluation of such compounds.

Introduction: The Dichotomous Role of EphA2 in Cancer

The EphA2 receptor, a member of the largest family of receptor tyrosine kinases (RTKs), plays a pivotal and complex role in cancer biology.[1][2][3] While its expression is generally low in healthy adult tissues, EphA2 is frequently overexpressed in a wide array of solid tumors, including breast, lung, prostate, pancreatic, and colon cancers, as well as melanoma and glioblastoma.[2][4] This overexpression is often correlated with increased malignancy, metastatic potential, and poor patient prognosis.[1][3]

The function of EphA2 in cancer is multifaceted and can be broadly categorized into two distinct signaling pathways: the canonical (ligand-dependent) and non-canonical (ligand-independent) pathways. Understanding this duality is critical for the rational design of EphA2-targeted therapies.

-

Canonical (Ligand-Dependent) Signaling: In normal physiological contexts, the binding of its cognate ephrin-A1 ligand induces EphA2 clustering, leading to autophosphorylation of tyrosine residues within its cytoplasmic domain.[5] This activation of the canonical pathway typically results in tumor-suppressive effects, including the inhibition of cell proliferation and motility through the attenuation of pathways like Ras/MAPK and PI3K/AKT.[5][6] Upon activation, the receptor is internalized and degraded, thus downregulating its own signaling.[7]

-

Non-Canonical (Ligand-Independent) Signaling: In many cancer cells, EphA2 is overexpressed in a state of low ligand availability.[1] This unliganded receptor can promote tumor progression through ligand-independent mechanisms.[6][8] Non-canonical signaling is often characterized by the phosphorylation of serine 897 (S897) by kinases such as AKT, RSK, and PKA, which promotes cell migration, invasion, and survival.[1][5][8] This oncogenic signaling highlights the therapeutic potential of converting the receptor's function from a pro-tumorigenic to a tumor-suppressive state.

EphA2 agonists are designed to mimic the natural ligand, ephrin-A1, thereby forcing the activation of the canonical, tumor-suppressive pathway. This strategy aims to induce receptor internalization and degradation, leading to the inhibition of tumor growth and metastasis.[7]

Signaling Pathways

The signaling cascades initiated by EphA2 are central to its role in cancer. The following diagrams illustrate the key differences between the canonical and non-canonical pathways.

Caption: Canonical (Ligand-Dependent) EphA2 Signaling Pathway.

Caption: Non-Canonical (Ligand-Independent) EphA2 Signaling Pathway.

Anti-Tumor Activity of this compound

This compound is a lead compound identified for its selective agonistic activity on the EphA2 receptor. Preclinical data indicate its potential as an anti-tumor agent, particularly in cancers where EphA2 is overexpressed, such as glioblastoma. One of the key advantages of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[9]

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in glioblastoma cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | EphA2 Expression | IC50 (µM) | Citation |

| U251 | Wild Type | 5.2 ± 2.56 | [9] |

| U251 | Overexpressed | 2.1 ± 1.05 | [9] |

These data demonstrate that this compound exhibits dose-dependent anti-proliferative effects and is more potent in cells with higher levels of EphA2 expression, which is consistent with an on-target mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the anti-tumor activity of EphA2 agonists like this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to determine the IC50 value of the compound.

Workflow Diagram:

Caption: Workflow for MTT Cell Viability Assay.

Methodology:

-

Cell Seeding: Plate tumor cells (e.g., U251) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for EphA2 Activation and Degradation

This protocol assesses the compound's ability to induce EphA2 phosphorylation and subsequent degradation.

Methodology:

-

Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a specified concentration (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-phospho-EphA2 (Tyr588)

-

Anti-total EphA2

-

Anti-phospho-Akt (Ser473)

-

Anti-total Akt

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of the compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject human tumor cells (e.g., 5 x 10^6 MIA PaCa-2 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[10]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 30 µ g/dose , three times a week).[11] The control group should receive a vehicle solution.

-

Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the treatment for a specified duration (e.g., 28 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion

This compound represents a promising therapeutic agent that leverages the unique biology of the EphA2 receptor. By selectively activating the canonical, tumor-suppressive signaling pathway, it demonstrates potent anti-proliferative activity, particularly in cancer cells that overexpress the receptor. Its ability to penetrate the blood-brain barrier further enhances its therapeutic potential for difficult-to-treat malignancies like glioblastoma. The experimental protocols outlined in this guide provide a robust framework for the continued preclinical investigation and development of EphA2 agonists as a novel class of anti-cancer drugs. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in a broader range of cancer models.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and preclinical characterization of a novel radiotheranostic EphA2-targeting bicyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EphA2 Signaling in tumors | Encyclopedia MDPI [encyclopedia.pub]

- 7. Prostate Cancer Metastases Are Strongly Inhibited by Agonistic Epha2 Ligands in an Orthotopic Mouse Model [mdpi.com]

- 8. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

The Agonistic Approach to EphA2 in Glioblastoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, characterized by its aggressive, infiltrative growth and high rates of recurrence. The EphA2 receptor tyrosine kinase has emerged as a critical therapeutic target in GBM. Overexpressed in the vast majority of GBM tumors and correlated with poor prognosis, EphA2 plays a dual role in cancer progression. In a ligand-independent state, often driven by the tumor microenvironment, EphA2 promotes cell migration, invasion, and stemness through pathways like Akt. Conversely, activation of EphA2 by its endogenous ligand, ephrin-A1, triggers a canonical signaling cascade that suppresses tumorigenicity. This paradoxical function presents a unique therapeutic opportunity: to convert the pro-tumorigenic, unligated EphA2 into a tumor-suppressing, activated state. This guide provides a technical overview of a promising class of therapeutic agents designed to achieve this—small molecule agonists of EphA2, with a focus on their effects on glioblastoma cells.

Introduction

The Erythropoietin-producing hepatocellular receptor A2 (EphA2) is a member of the largest family of receptor tyrosine kinases and is frequently overexpressed in GBM while maintaining low to undetectable levels in the normal adult brain.[1][2] This differential expression makes it an attractive target for therapeutic intervention. In many GBMs, the overexpression of EphA2 is paradoxically coupled with a loss or mis-localization of its natural ligand, ephrin-A1.[3] This imbalance leads to a ligand-independent, pro-oncogenic signaling cascade. However, stimulation of the EphA2 receptor with an agonist can reinstate its natural tumor-suppressive functions, which include inducing apoptosis and inhibiting cell proliferation and migration.[3] The primary challenge with using the natural ligand, ephrin-A1, as a therapeutic is its inability to effectively cross the blood-brain barrier (BBB).[3] This has spurred the development of small molecule agonists designed to penetrate the central nervous system and activate EphA2 in glioblastoma cells.

Small Molecule EphA2 Agonists: Doxazosin Derivatives

Initial screening identified the α1-adrenoreceptor antagonist Doxazosin as a small molecule agonist of EphA2.[3] Subsequent lead optimization has led to the development of unique dimeric derivatives with significantly improved activity.[3] These novel compounds serve as the primary focus of this guide. While a specific compound named "EphA2 agonist 2" is not formally identified in the literature, this document will focus on the most well-characterized and potent dimeric agonists derived from Doxazosin, such as the compounds referred to as the "lead compound," "3d," "3e," and "7bg" in recent studies.

Data Presentation

In Vitro Efficacy of Dimeric EphA2 Agonists

The anti-proliferative effects of several dimeric EphA2 agonists have been quantified in glioblastoma cell lines. The U251-MG human glioblastoma cell line, which has a negligible basal expression of EphA2, was engineered to overexpress the receptor, providing a model to assess EphA2-dependent cytotoxicity. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound | U251-MG (Wild Type) IC50 (µM) | U251-MG (EphA2-Overexpressing) IC50 (µM) | Selectivity Index (WT/OE) |

| Lead Dimeric Compound | 5.2 | 2.1 | 2.5 |

| Compound 3d | 10.9 ± 1.6 | 3.0 ± 0.6 | 3.6 |

| Compound 3e | 12.3 ± 1.2 | 5.2 ± 0.5 | 2.4 |

| Compound 7bg | 10.1 ± 1.1 | 2.7 ± 0.4 | 3.7 |

| Data sourced from Orahoske CM, et al. (2020).[3] Values are presented as mean ± standard deviation where available. |

These data demonstrate that the dimeric agonists exhibit preferential activity against glioblastoma cells overexpressing their target, EphA2. Compounds 3d and 7bg show the highest selectivity, indicating a strong dependence on EphA2 for their cytotoxic effects.

In Vivo Data

As of the latest literature review, specific in vivo efficacy data (e.g., tumor growth inhibition, survival benefit) for these novel dimeric small molecule EphA2 agonists in orthotopic glioblastoma xenograft models has not been published. However, studies on the parent compound, Doxazosin, have shown it can suppress metastasis in prostate cancer models, and the natural ligand ephrinA1-Fc has been shown to inhibit glioblastoma tumor growth in vivo, supporting the therapeutic hypothesis.[4]

Signaling Pathways and Mechanism of Action

Activation of EphA2 by a small molecule agonist mimics the canonical, tumor-suppressive signaling pathway initiated by its natural ligand, ephrin-A1. This activation leads to the phosphorylation of EphA2, which in turn inhibits key pro-oncogenic signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of EphA2 agonists against glioblastoma.

Generation of EphA2-Overexpressing U251-MG Cell Line

This protocol describes the creation of a stable cell line for assessing EphA2-specific compound activity.

Materials:

-

U251-MG human glioblastoma cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

pCMV-EphA2 expression vector

-

Empty pCMV vector (for control)

-

Lipofectamine 2000 (or similar transfection reagent)

-

G418 (Geneticin) selection antibiotic

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed U251-MG cells in 6-well plates at a density of 2 x 10^5 cells/well in complete medium. Allow cells to adhere and reach 70-80% confluency (approx. 24 hours).

-

Transfection:

-

For each well, dilute 2.5 µg of either pCMV-EphA2 or empty pCMV vector into 100 µL of serum-free medium.

-

In a separate tube, dilute 5 µL of Lipofectamine 2000 into 100 µL of serum-free medium and incubate for 5 minutes.

-

Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Replace the medium in the wells with 2 mL of fresh, serum-free medium.

-

Add the 200 µL DNA-lipid complex dropwise to each well.

-

Incubate for 4-6 hours at 37°C.

-

Replace the transfection medium with complete medium (DMEM with 10% FBS).

-

-

Selection:

-

48 hours post-transfection, begin selection by replacing the medium with complete medium containing an appropriate concentration of G418 (e.g., 500-800 µg/mL, determined by a kill curve).

-

Replace the selection medium every 3-4 days.

-

-

Expansion and Verification:

-

After 2-3 weeks, G418-resistant colonies will become visible.

-

Isolate individual colonies using cloning cylinders or by limiting dilution.

-

Expand the resistant clones.

-

Verify EphA2 overexpression via Western blot analysis.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

U251-MG (Wild Type and EphA2-Overexpressing) cells

-

EphA2 agonist compounds (dissolved in DMSO)

-

Complete medium (DMEM with 10% FBS)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed both wild-type and EphA2-overexpressing U251-MG cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of the EphA2 agonist compounds in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for 48 hours at 37°C.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine IC50 values by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.

-

Western Blot for EphA2 Activation

This protocol is used to detect the phosphorylation of EphA2, a direct indicator of agonist activity.

Materials:

-

EphA2-overexpressing U251-MG cells

-

EphA2 agonist

-

Serum-free DMEM

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-total-EphA2

-

Secondary antibody (HRP-conjugated)

-

ECL Western blotting substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Cell Treatment:

-

Seed EphA2-overexpressing U251-MG cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free DMEM.

-

Treat the cells with the EphA2 agonist at the desired concentration (e.g., 2 µM) for a specified time (e.g., 30 minutes). Include a vehicle control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EphA2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total EphA2 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

-

Experimental and Logical Workflow

The development and evaluation of an EphA2 agonist for glioblastoma follows a logical progression from initial screening to preclinical validation.

Conclusion and Future Directions

The development of small molecule EphA2 agonists, particularly dimeric derivatives of Doxazosin, represents a highly promising and targeted therapeutic strategy for glioblastoma. In vitro data clearly demonstrates their potency and selectivity for EphA2-overexpressing GBM cells, and their mechanism of action—the activation of EphA2's intrinsic tumor-suppressive signaling—is well-supported. These compounds effectively convert a driver of malignancy into an inhibitor of tumor growth.

The critical next step for this therapeutic class is the comprehensive in vivo evaluation in orthotopic glioblastoma models. Future studies must demonstrate that these compounds can achieve sufficient brain concentrations to engage the EphA2 target and produce a significant anti-tumor effect, ultimately improving survival. Should these preclinical studies prove successful, EphA2 agonists could offer a novel and much-needed therapeutic option for patients with this devastating disease.

References

- 1. EphA2 Promotes Infiltrative Invasion of Glioma Stem Cells in vivo through Crosstalk with Akt and Regulates Stem Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EphA2 promotes infiltrative invasion of glioma stem cells in vivo through cross-talk with Akt and regulates stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Exploring the Blood-Brain Barrier Permeability of a Dimeric Small Molecule EphA2 Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the blood-brain barrier (BBB) permeability of a novel dimeric small molecule agonist of the EphA2 receptor, referred to herein as EphA2 Agonist 2. The ability of therapeutic agents to penetrate the central nervous system (CNS) is a critical determinant of their efficacy in treating neurological diseases. While the endogenous ligands for the EphA2 receptor, ephrin-A1, are unable to cross the BBB, small molecule agonists have been developed to overcome this limitation. This document summarizes the available quantitative data on the brain penetration of this compound, details the experimental methodologies for assessing its BBB permeability, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Brain Penetration of this compound

The following tables summarize the quantitative data from a pharmacokinetic study of this compound (referred to as compound 27 in the cited literature) in mice. The study measured the concentration of the agonist in brain tissue over time following intraperitoneal and subcutaneous administration.

Table 1: Brain Tissue Concentration of this compound Following Intraperitoneal (I.P.) Injection (10 mg/kg) [1]

| Time Point (hours) | Mean Concentration (ng/g) ± SD |

| 0.25 | 15.3 ± 4.5 |

| 0.5 | 25.7 ± 7.1 |

| 1 | 20.1 ± 6.2 |

| 2 | 12.8 ± 3.9 |

| 4 | 8.9 ± 2.7 |

| 8 | 4.1 ± 1.3 |

| 24 | Below Limit of Quantification |

Table 2: Brain Tissue Concentration of this compound Following Subcutaneous (S.C.) Injection (10 mg/kg) [1]

| Time Point (hours) | Mean Concentration (ng/g) ± SD |

| 0.25 | 10.2 ± 3.1 |

| 0.5 | 18.9 ± 5.5 |

| 1 | 22.4 ± 6.8 |

| 2 | 16.7 ± 4.9 |

| 4 | 11.3 ± 3.4 |

| 8 | 6.2 ± 1.9 |

| 24 | Below Limit of Quantification |

Experimental Protocols

The assessment of the BBB permeability of this compound involved a comprehensive in vivo pharmacokinetic study coupled with a sensitive bioanalytical method.

In Vivo Pharmacokinetic Study[1]

-

Animal Model: Male C57BL/6 mice were used for the study.

-

Drug Administration: this compound was administered via two routes: intraperitoneal (I.P.) and subcutaneous (S.C.) injection at a single dose of 10 mg/kg.

-

Sample Collection: At specified time points post-administration (0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples were collected via cardiac puncture. Immediately following blood collection, the mice were euthanized, and the brains were harvested.

-

Sample Processing:

-

Plasma: Blood samples were collected in tubes containing an anticoagulant and centrifuged to separate the plasma.

-

Brain Tissue: The harvested brains were rinsed with cold saline, blotted dry, and weighed. The brain tissue was then homogenized.

-

-

Sample Storage: All plasma and brain homogenate samples were stored at -80°C until analysis.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]

-

Sample Preparation: A protein precipitation method was used to extract this compound and an internal standard (Prazosin) from the plasma and brain homogenate samples.

-